(1-Tetrahydro-2h-pyran-2-yl-1h-pyrazol-5-yl)methanol
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Overview
Description
(1-Tetrahydro-2h-pyran-2-yl-1h-pyrazol-5-yl)methanol: is an organic compound with the molecular formula C9H14N2O2 This compound features a pyrazole ring substituted with a tetrahydropyran group and a methanol group
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of darolutamide derivatives, which are potential androgen receptor inhibitors .
Mode of Action
It’s known that androgen receptor inhibitors like darolutamide derivatives work by binding to the androgen receptor and blocking its interaction with androgens, thus inhibiting the receptor’s activity .
Biochemical Pathways
Androgen receptor inhibitors generally affect the androgen signaling pathway, which plays a crucial role in the development and progression of prostate cancer .
Result of Action
Androgen receptor inhibitors like darolutamide derivatives can inhibit the growth of prostate cancer cells by blocking the action of androgens .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing (1-Tetrahydro-2h-pyran-2-yl-1h-pyrazol-5-yl)methanol involves the condensation of a tetrahydropyran ring with a pyrazole ring. The reaction typically starts with the preparation of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, which is then further reacted to introduce the methanol group .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the methanol group being oxidized to a corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can target the pyrazole ring or the methanol group, leading to various reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazole ring, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Reduced derivatives of the pyrazole ring or methanol group.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Heterocyclic Compounds: The compound serves as a building block for synthesizing more complex heterocyclic structures.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the synthesis of bioactive molecules.
Industry:
Material Science: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-ylboronic acid
- 2H-Pyran-2-methanol, tetrahydro-
Uniqueness: (1-Tetrahydro-2h-pyran-2-yl-1h-pyrazol-5-yl)methanol is unique due to the presence of both a tetrahydropyran ring and a pyrazole ring in its structure, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
[2-(oxan-2-yl)pyrazol-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-7-8-4-5-10-11(8)9-3-1-2-6-13-9/h4-5,9,12H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFOXSJCFKDEPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C(=CC=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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